molecular formula C15H19N3O2S2 B2522848 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole CAS No. 1105216-21-4

2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole

Cat. No.: B2522848
CAS No.: 1105216-21-4
M. Wt: 337.46
InChI Key: PJEIZCZHAAUYFO-UHFFFAOYSA-N
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Description

2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction, often using phenyl halides and suitable catalysts.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where piperazine derivatives react with the thiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced thiazole derivatives.

Scientific Research Applications

2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylpyrimidine: Similar structure but with a pyrimidine ring instead of a thiazole ring.

    2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylbenzothiazole: Contains a benzothiazole ring, offering different biological activities.

Uniqueness

2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its thiazole ring imparts distinct chemical properties that differentiate it from similar compounds .

Properties

IUPAC Name

2-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-22(19,20)18-9-7-17(8-10-18)11-15-16-14(12-21-15)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEIZCZHAAUYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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